Di(oxetan-3-yl)amine
Overview
Description
Di(oxetan-3-yl)amine: is a compound featuring two oxetane rings attached to an amine group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of oxetane rings in this compound imparts distinct characteristics, making it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
Di(oxetan-3-yl)amine is primarily used in the synthesis of medium-sized heterocycles . The primary targets of this compound are N-aryl oxetan-3-amines . These amines play a crucial role in the formation of medium-sized heterocycles, which are prominent in synthetic chemistry .
Mode of Action
The compound interacts with its targets through a process that combines allylic amination and ring-opening of oxetanes . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening . This results in the formation of medium-sized heterocycles .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of medium-sized heterocycles . The compound’s interaction with N-aryl oxetan-3-amines and subsequent allylic amination and ring-opening of oxetanes leads to the formation of these heterocycles . The downstream effects of this pathway include the creation of 7–8 membered heterocycles .
Pharmacokinetics
Oxetanes, in general, have been employed to improve drugs’ physiochemical properties . They are known to be more metabolically stable and lipophilicity neutral . Oxetanes also reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Result of Action
The primary result of this compound’s action is the formation of medium-sized heterocycles . These heterocycles are synthesized with moderate to good yields . The formation of these heterocycles is crucial in synthetic chemistry .
Action Environment
The action of this compound is influenced by the chemical environment. For instance, the allylic amination and ring-opening of oxetanes require the presence of zwitterionic π-allylpalladium . Additionally, the formation of medium-sized heterocycles is achieved by employing different types of zwitterionic π-allylpalladium species .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C−O bond formation.
Aza-Michael Addition: Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates.
Industrial Production Methods: Industrial production of di(oxetan-3-yl)amine may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Di(oxetan-3-yl)amine can undergo oxidation reactions, leading to the formation of oxetane derivatives with various functional groups.
Reduction: Reduction reactions can convert oxetane rings into more stable structures.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Peroxy acids are commonly used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts can facilitate reduction reactions.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction Products: More stable, reduced forms of oxetane rings.
Substitution Products: Oxetane derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Di(oxetan-3-yl)amine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. The oxetane ring’s stability and reactivity make it a valuable scaffold for designing biologically active compounds .
Medicine: Oxetane-containing compounds, including this compound derivatives, are explored for their potential therapeutic applications. They are investigated for their ability to modulate biological pathways and target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .
Comparison with Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: The parent compound of di(oxetan-3-yl)amine, featuring a single oxetane ring.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness: this compound is unique due to the presence of two oxetane rings attached to an amine group. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
N-(oxetan-3-yl)oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMLCWCGBGGOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057682-66-2 | |
Record name | Di(oxetan-3-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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